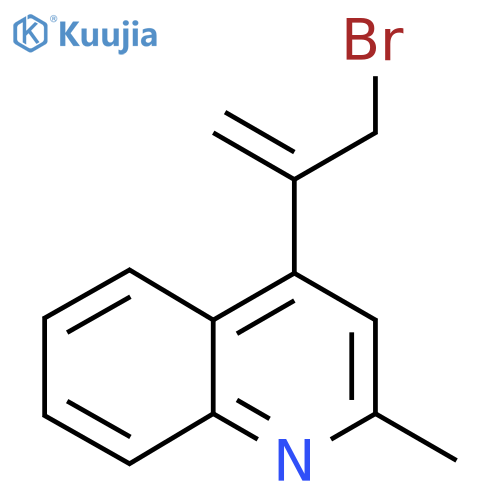Cas no 2228169-28-4 (4-(3-bromoprop-1-en-2-yl)-2-methylquinoline)

2228169-28-4 structure
商品名:4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromoprop-1-en-2-yl)-2-methylquinoline
- EN300-1927651
- 2228169-28-4
-
- インチ: 1S/C13H12BrN/c1-9(8-14)12-7-10(2)15-13-6-4-3-5-11(12)13/h3-7H,1,8H2,2H3
- InChIKey: XUOBXGJQMQNHMY-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1C=C(C)N=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 261.01531g/mol
- どういたいしつりょう: 261.01531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 12.9Ų
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927651-0.25g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 0.25g |
$1156.0 | 2023-09-17 | ||
| Enamine | EN300-1927651-0.5g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 0.5g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1927651-1g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 1g |
$1256.0 | 2023-09-17 | ||
| Enamine | EN300-1927651-2.5g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 2.5g |
$2464.0 | 2023-09-17 | ||
| Enamine | EN300-1927651-5.0g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 5g |
$3645.0 | 2023-05-31 | ||
| Enamine | EN300-1927651-0.05g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 0.05g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1927651-1.0g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 1g |
$1256.0 | 2023-05-31 | ||
| Enamine | EN300-1927651-10g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 10g |
$5405.0 | 2023-09-17 | ||
| Enamine | EN300-1927651-10.0g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 10g |
$5405.0 | 2023-05-31 | ||
| Enamine | EN300-1927651-0.1g |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline |
2228169-28-4 | 0.1g |
$1106.0 | 2023-09-17 |
4-(3-bromoprop-1-en-2-yl)-2-methylquinoline 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
2228169-28-4 (4-(3-bromoprop-1-en-2-yl)-2-methylquinoline) 関連製品
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
